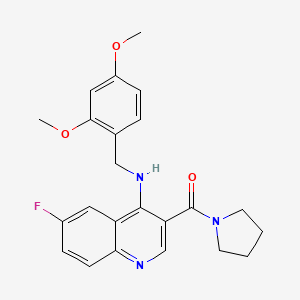
(4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a quinoline ring, a pyrrolidine ring, and a methoxybenzyl group. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . Pyrrolidines are five-membered nitrogen-containing rings that are also common in bioactive molecules . The methoxybenzyl group could potentially be a protecting group for the amine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the amine could potentially undergo reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound. For example, the presence of the polar amine and methoxy groups might increase solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of quinoline derivatives, which are known for their diverse biological activities. For example, the study on the synthesis, characterization, and antioxidant studies of quinazolin derivatives demonstrated their potential as antioxidants, comparable with common antioxidants like ascorbic acid, indicating their significance in developing new therapeutic agents with antioxidant properties (Khalida F. Al-azawi, 2016).
Anticonvulsant and Sodium Channel Blocking Activities
Derivatives of quinoline compounds have been evaluated for their anticonvulsant activities and effects on sodium channels. For instance, a study on the design and synthesis of triazinyl pyrrolidinyl methanone derivatives as sodium channel blockers and anticonvulsant agents found certain derivatives to be potent compounds with significant protective indices, suggesting their potential in treating seizure disorders (S. Malik, S. Khan, 2014).
Antitumor Activity
Compounds related to the specified chemical structure have been synthesized and evaluated for their antitumor activities. The synthesis and antitumor activity of certain derivatives indicate their potential in inhibiting cancer cell proliferation, demonstrating the relevance of these compounds in developing new anticancer drugs (Zhi-hua Tang, W. Fu, 2018).
Antimicrobial and Antibacterial Properties
Quinoline derivatives have also been explored for their antimicrobial and antibacterial properties. The novel quinolone antibacterial agents, such as S34109, have shown potent activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of these compounds in addressing antibiotic resistance (H. Fukui et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[(2,4-dimethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-29-17-7-5-15(21(12-17)30-2)13-26-22-18-11-16(24)6-8-20(18)25-14-19(22)23(28)27-9-3-4-10-27/h5-8,11-12,14H,3-4,9-10,13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUZUBGXSXQKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B2567070.png)
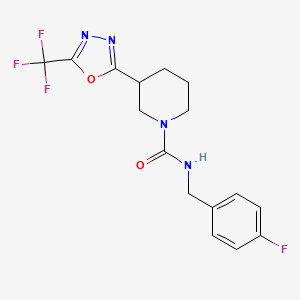
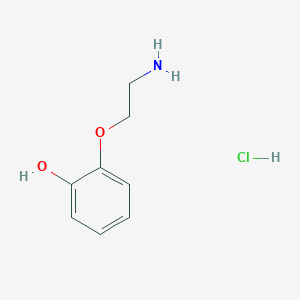
![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2567074.png)
![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2567075.png)

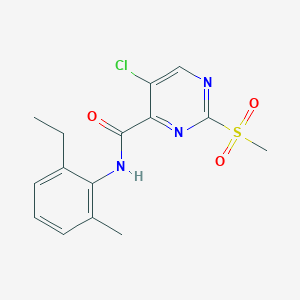
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2567083.png)

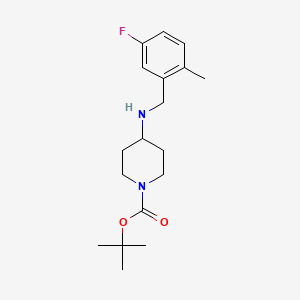
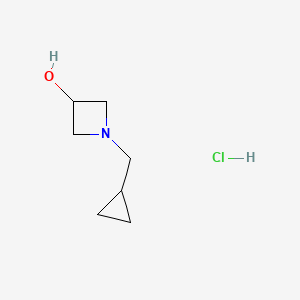

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2567092.png)
![2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2567093.png)